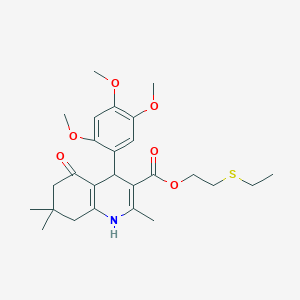![molecular formula C22H27N3OS B5198344 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide CAS No. 4551-38-6](/img/structure/B5198344.png)
3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of protein kinase C (PKC) that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of protein kinase C (3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide), a family of serine/threonine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can modulate various signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide are complex and depend on the specific disease or condition being studied. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels by modulating various signaling pathways involved in glucose metabolism. In cardiovascular disorders, it has been shown to reduce oxidative stress and inflammation in the cardiovascular system, leading to cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent inhibitory activity against 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, which makes it a useful tool for studying various signaling pathways that are regulated by 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is the development of more potent and selective inhibitors of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide that can be used in clinical trials for the treatment of various diseases. Another direction is the investigation of the potential use of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other drugs or therapies for enhanced therapeutic efficacy. Additionally, further studies may elucidate the potential use of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in the treatment of other diseases or conditions beyond cancer, diabetes, and cardiovascular disorders.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-(4-methyl-1-piperidinyl)aniline with 3,5-dimethylbenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been investigated for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-15-8-10-25(11-9-15)20-6-4-19(5-7-20)23-22(27)24-21(26)18-13-16(2)12-17(3)14-18/h4-7,12-15H,8-11H2,1-3H3,(H2,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVHYBNJNTVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367134 |
Source


|
| Record name | ST50883236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4551-38-6 |
Source


|
| Record name | ST50883236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)

![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)

![(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5198321.png)
![N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5198337.png)

![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)
![benzyl 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5198373.png)

![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)
